MAP4343

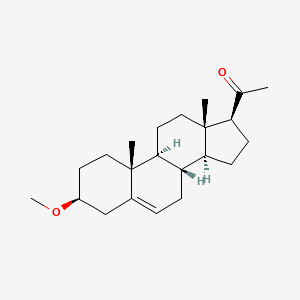

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-14(23)18-7-8-19-17-6-5-15-13-16(24-4)9-11-21(15,2)20(17)10-12-22(18,19)3/h5,16-20H,6-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGQOQHAMHMMNE-BIBIXIOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901304765 | |

| Record name | (3beta)-3-Methoxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-26-2 | |

| Record name | (3β)-3-Methoxypregn-5-en-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnenolone methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregnenolone methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3beta)-3-Methoxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGNENOLONE METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU767RK7YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Emergence of MAP4343: A Novel Modulator of Microtubule Dynamics for Neuropsychiatric Disorders

An In-depth Technical Guide on the History and Discovery of MAP4343

Abstract

MAP4343, a synthetic derivative of the neurosteroid pregnenolone (B344588), has emerged as a promising therapeutic candidate for central nervous system disorders, particularly major depressive disorder and alcohol use disorder. Its unique mechanism of action, centered on the modulation of microtubule dynamics through interaction with Microtubule-Associated Protein 2 (MAP2), distinguishes it from current treatment paradigms. This technical guide provides a comprehensive overview of the history, discovery, and preclinical evaluation of MAP4343, intended for researchers, scientists, and drug development professionals. The document details the scientific rationale behind its development, summarizes key experimental findings in structured tables, elucidates experimental protocols, and visualizes the core signaling pathway and experimental workflows.

Introduction: The Rationale for a New Antidepressant Target

The discovery of MAP4343 is rooted in the growing understanding of the role of neuronal plasticity and cytoskeletal dynamics in the pathophysiology of depressive disorders. Traditional monoaminergic antidepressants, while effective for many, are hampered by a delayed onset of action and a significant non-responder population. This has spurred research into novel mechanisms of action that could offer more rapid and robust therapeutic effects.

The microtubule cytoskeleton, a critical component of neuronal structure and function, has been identified as a key player in neuroplasticity. Alterations in microtubule dynamics have been observed in both patients with major depressive disorder and in animal models of depression.[1] Microtubule-Associated Protein 2 (MAP2) is a neuron-specific protein that plays a crucial role in regulating microtubule stability and assembly, primarily in dendrites.[1] The groundbreaking discovery that the neurosteroid pregnenolone binds to MAP2 and promotes tubulin assembly opened a new avenue for therapeutic intervention.[1] This led to the hypothesis that targeting the MAP2-microtubule interface could represent a novel strategy for treating depressive disorders.

History and Discovery of MAP4343

MAP4343, chemically known as 3β-Methoxypregnenolone, is a synthetic analog of pregnenolone.[2] Its development was spearheaded by the French biotechnology company Mapreg SAS, founded in 2000 by a team of prominent researchers including Professor Etienne-Emile Baulieu, a leading figure in the field of steroid hormones and the discoverer of neurosteroids.[1][3] The company's research focused on leveraging the neuroprotective and neuroreparative properties of neurosteroid derivatives.

MAP4343 was selected from a library of synthetic steroids for its ability to mimic the in vitro activity of pregnenolone on microtubule assembly, without being metabolized into hormonally active steroids.[1] The seminal work of Bianchi and Baulieu, published in the Proceedings of the National Academy of Sciences in 2012, was a pivotal moment in the history of MAP4343.[2][4] This publication provided the first comprehensive evidence of its antidepressant-like efficacy in preclinical models and elucidated its mechanism of action involving the modulation of α-tubulin isoforms.[2][4]

Mechanism of Action: A Focus on Microtubule Dynamics

The core mechanism of action of MAP4343 is its direct interaction with MAP2.[1] While a specific dissociation constant (Kd) for the binding of MAP4343 to MAP2 has not been published, it is reported to have a similar in vitro activity to pregnenolone.[1] Studies on pregnenolone have shown a high-affinity binding to MAP2 with a Kd in the nanomolar range.

Table 1: Binding Affinity of Pregnenolone to MAP2

| Ligand | Protein | Dissociation Constant (Kd) |

| Pregnenolone | Purified Calf MAP2 | ~39.2 nM |

| Pregnenolone | MAP2 + Tubulin Copolymers | ~44.0 nM |

Data from Murakami et al. (2000) serves as a proxy for MAP4343's binding affinity due to its similar in vitro activity.

The binding of MAP4343 to MAP2 enhances the latter's ability to promote the assembly of tubulin into microtubules.[1][5] This stabilization of the microtubule network is thought to underlie its therapeutic effects by restoring neuronal plasticity and function.

The following diagram illustrates the proposed signaling pathway of MAP4343:

Figure 1: Proposed signaling pathway of MAP4343.

Preclinical Efficacy in Depressive Disorder Models

The antidepressant potential of MAP4343 has been evaluated in well-established rodent models of depression, most notably the Forced Swim Test (FST).

Forced Swim Test (FST) in Rats

The FST is a behavioral despair model where antidepressant activity is indicated by a reduction in immobility time. MAP4343 demonstrated a dose-dependent decrease in immobility in rats.

Table 2: Efficacy of MAP4343 in the Rat Forced Swim Test

| Treatment Group | Dose (mg/kg, s.c.) | Vehicle | Immobility Time (s) | % Change vs. Vehicle | P-value |

| Vehicle | - | Sesame Oil | 100 ± 5 | - | - |

| MAP4343 | 4 | Sesame Oil | 75 ± 8 | ↓ 25% | < 0.05 |

| MAP4343 | 10 | Sesame Oil | 50 ± 6 | ↓ 50% | < 0.001 |

| MAP4343 | 15 | Sesame Oil | 90 ± 10 | ↓ 10% | NS |

| Fluoxetine (FLX) | 10 | Saline | 60 ± 7 | ↓ 40% | < 0.01 |

Data are presented as mean ± SEM. NS = Not Significant.[4]

These results indicate that MAP4343 is effective in a dose range of 4-10 mg/kg, with a U-shaped dose-response curve, a phenomenon sometimes observed with psychotropic drugs.[4]

Experimental Protocol: Forced Swim Test

The following provides a detailed methodology for the FST as described in the key studies.

Animals: Male Sprague-Dawley rats (250-300g). Apparatus: A glass cylinder (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 15 cm. Procedure:

-

Habituation (Day 1): Rats are placed in the cylinder for a 15-minute pre-test session.

-

Drug Administration (Day 2): MAP4343 (dissolved in sesame oil) or vehicle is administered subcutaneously (s.c.) at the specified doses.

-

Test Session (Day 2): 60 minutes after injection, rats are placed back into the cylinder for a 5-minute test session.

-

Data Analysis: The duration of immobility (defined as the lack of all movement except for that necessary to keep the head above water) is recorded and analyzed.

The following diagram illustrates the experimental workflow for the Forced Swim Test:

Figure 2: Experimental workflow for the Forced Swim Test.

Preclinical Efficacy in Alcohol Use Disorder Models

More recently, the therapeutic potential of MAP4343 has been explored for the treatment of alcohol use disorder (AUD). Preclinical studies in mouse models of alcohol dependence have shown promising results.

Effects on Alcohol Intake in Mice

Chronic, but not acute, administration of MAP4343 was found to reduce excessive alcohol intake in a mouse model of alcohol dependence.

Table 3: Qualitative Summary of MAP4343 Effects in a Mouse Model of Alcohol Dependence

| Parameter | Effect of Chronic MAP4343 Administration |

| Alcohol Intake | Reduced |

| Affective Behaviors | Complex interaction with alcohol, suggesting normalization of affect during withdrawal |

| Plasma Corticosterone | Counteracted the reduction induced by chronic intermittent ethanol (B145695) exposure |

| α-tubulin Acetylation (mPFC) | Lower levels observed in alcohol-withdrawn mice, suggesting a potential target for MAP4343's effects |

mPFC = medial Prefrontal Cortex.

These findings suggest that MAP4343 may be effective in reducing alcohol consumption by targeting the neurobiological changes associated with alcohol dependence and withdrawal.

Analysis of α-Tubulin Isoforms: A Biomarker of MAP4343 Activity

The effects of MAP4343 on microtubule dynamics are reflected in changes in the post-translational modifications of α-tubulin. Western blot analysis of brain tissue from treated animals has been a key method for demonstrating the target engagement of MAP4343.

Experimental Protocol: Western Blot for α-Tubulin Isoforms

While a detailed, step-by-step protocol from the original MAP4343 publications is not publicly available, a general protocol for the analysis of tyrosinated and acetylated α-tubulin in rat brain tissue is provided below.

Materials:

-

Rat brain tissue (hippocampus, amygdala, prefrontal cortex)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies:

-

Anti-tyrosinated α-tubulin

-

Anti-acetylated α-tubulin

-

Anti-total α-tubulin (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Tissue Homogenization: Dissected brain regions are homogenized in ice-cold RIPA buffer.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with the primary antibodies overnight at 4°C.

-

The membrane is washed and then incubated with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an ECL detection reagent and an imaging system.

-

Quantification: The band intensities are quantified and normalized to the total α-tubulin loading control.

The following diagram illustrates the general workflow for this Western blot analysis:

Figure 3: General workflow for Western blot analysis of α-tubulin isoforms.

Clinical Development and Future Directions

MAP4343 has progressed to Phase 2 clinical trials for the treatment of major depressive disorder in patients who are non-responders to conventional antidepressants (NCT03870776). A Phase 2 trial for alcohol use disorder (NCT04157114) was also initiated but was later withdrawn due to the impact of the COVID-19 pandemic. As of the writing of this guide, the results of the depression trial have not been publicly released.

The development of MAP4343 represents a significant step forward in the search for novel treatments for neuropsychiatric disorders. Its unique mechanism of action, targeting the fundamental cellular process of microtubule dynamics, holds the promise of a new class of therapeutics with the potential for more rapid and sustained efficacy. Future research will focus on the outcomes of the ongoing clinical trials and further exploration of MAP4343's therapeutic potential in other neurological and psychiatric conditions characterized by impaired neuronal plasticity.

Conclusion

MAP4343 is a testament to the power of basic research in uncovering novel therapeutic targets and pathways. From the initial discovery of neurosteroid binding to MAP2 to the preclinical demonstration of its antidepressant and anti-addictive properties, the story of MAP4343 highlights a paradigm shift away from a purely neurochemical view of neuropsychiatric disorders towards one that embraces the importance of cellular structure and dynamics. The scientific community eagerly awaits the results of its clinical evaluation, which will ultimately determine its place in the therapeutic arsenal (B13267) for these debilitating conditions.

References

MAP4343: A Novel Synthetic Neurosteroid Targeting Microtubule Dynamics for Neurological and Psychiatric Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MAP4343, a synthetic pregnenolone (B344588) derivative, represents a promising new class of neurosteroids with a unique mechanism of action. Unlike traditional antidepressants or anxiolytics that primarily target neurotransmitter systems, MAP4343 exerts its effects by modulating the dynamics of the neuronal cytoskeleton. Specifically, it binds to Microtubule-Associated Protein 2 (MAP2), a key protein involved in the polymerization and stabilization of microtubules. This interaction promotes microtubule assembly, enhances neurite outgrowth, and offers neuroprotective effects. Preclinical studies have demonstrated its potential antidepressant, anxiolytic, and anti-addictive properties, positioning MAP4343 as a candidate for treating a range of neuropsychiatric and neurological conditions. This technical guide provides a comprehensive overview of the core scientific and clinical data available for MAP4343.

Introduction

Neurosteroids are a class of steroids synthesized within the central nervous system (CNS) that can rapidly modulate neuronal excitability. MAP4343 (3β-methoxypregnenolone) is a synthetic analog of the endogenous neurosteroid pregnenolone. A key feature of MAP4343 is its metabolic stability; it is not converted into hormonally active steroids, thereby avoiding potential endocrine side effects.[1] Its primary molecular target is MAP2, a neuron-specific protein that plays a crucial role in maintaining the structural integrity and plasticity of neurons through its interaction with tubulin.[2][3] By targeting the microtubule network, MAP4343 offers a novel therapeutic strategy for disorders associated with neuronal atrophy and cytoskeletal dysfunction, such as major depressive disorder (MDD) and alcohol use disorder (AUD).

Mechanism of Action: The Microtubule Connection

MAP4343's mechanism of action is centered on its ability to positively modulate microtubule dynamics through its interaction with MAP2.

Signaling Pathway of MAP4343 Action:

Caption: MAP4343 binds to MAP2, enhancing its ability to promote tubulin polymerization.

This targeted action on the neuronal cytoskeleton leads to several downstream effects:

-

Increased Microtubule Polymerization: MAP4343 has been shown to stimulate the assembly of tubulin into microtubules in vitro.[2][3]

-

Modulation of Tubulin Isoforms: Studies have indicated that MAP4343 can influence the expression of different α-tubulin isoforms, which is indicative of altered microtubule dynamics.[1][2] Specifically, it has been shown to reverse the stress-induced decrease in acetylated α-tubulin in the hippocampus.[1][4]

-

Enhanced Neurite Outgrowth: By promoting a more dynamic and stable microtubule network, MAP4343 facilitates the extension and maintenance of neurites.[1][2]

Preclinical Efficacy

The therapeutic potential of MAP4343 has been evaluated in several preclinical models of depression, anxiety, and alcohol use disorder.

Antidepressant and Anxiolytic-like Activity

Forced Swimming Test (FST) in Rats:

The FST is a standard preclinical model used to screen for antidepressant efficacy. In this test, a reduction in immobility time is indicative of an antidepressant-like effect. MAP4343 has demonstrated a dose-dependent reduction in immobility time in rats.[2]

| Treatment Group | Dose (mg/kg, s.c.) | Immobility Time (seconds, Mean ± SEM) | P-value vs. Vehicle |

| Vehicle | - | 125 ± 10 | - |

| MAP4343 | 4 | 100 ± 8 | < 0.05 |

| MAP4343 | 10 | 80 ± 7 | < 0.01 |

| MAP4343 | 15 | 85 ± 9 | < 0.01 |

| Fluoxetine | 10 | 90 ± 8 | < 0.05 |

Data adapted from Bianchi and Baulieu, 2012.[2]

Chronic Psychosocial Stress in Tree Shrews:

In a translational model of depression using tree shrews, chronic oral administration of MAP4343 (50 mg/kg/day for 4 weeks) was shown to counteract stress-induced behavioral and physiological alterations.[1]

| Parameter | Effect of Stress | Effect of MAP4343 Treatment |

| Social Avoidance | Increased | Abolished |

| Urinary Cortisol | Increased | Prevented Hypersecretion |

| Urinary Noradrenaline | Increased | Prevented Hypersecretion |

| Core Body Temperature | Decreased (Hypothermia) | Prevented |

| Sleep Disturbances | Increased | Prevented |

Data from Parésys et al., 2016.[1]

Alcohol Use Disorder

In a mouse model of alcohol dependence, chronic administration of MAP4343 was found to reverse excessive alcohol intake.[5]

Clinical Development

MAP4343 has progressed to Phase II clinical trials for both treatment-resistant depression and alcohol use disorder.

| Clinical Trial Identifier | Indication | Phase | Status | Primary Outcome |

| NCT03870776 | Treatment-Resistant Depression | II | Active, not recruiting | Change in Hamilton Depression Rating Scale (HDRS) score |

| NCT04157114 | Alcohol Use Disorder | II | Withdrawn | Percentage of subjects with no heavy drinking days |

As of late 2025, the results of these clinical trials have not been publicly released.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for MAP4343 in humans are not yet publicly available. Preclinical studies indicate that MAP4343 is orally bioavailable.[1] A key characteristic of MAP4343 is that it is not metabolized into hormonally active steroids, which is a significant advantage over its parent compound, pregnenolone.[1]

Experimental Protocols

Forced Swimming Test (Rat)

Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.

Materials:

-

Cylindrical container (40 cm high, 20 cm in diameter)

-

Water at 23-25°C, filled to a depth of 15 cm

-

Video recording and analysis software

-

Test compound (MAP4343) and vehicle

Procedure:

-

Administer MAP4343 or vehicle subcutaneously (s.c.) to male Sprague-Dawley rats.

-

60 minutes post-injection, place each rat individually into the swimming cylinder for a 15-minute pre-test session.

-

Remove the rats, dry them, and return them to their home cages.

-

24 hours after the pre-test, administer the same treatment.

-

60 minutes post-injection, place the rats back into the cylinders for a 5-minute test session.

-

Record the session and score the duration of immobility (time spent floating with only movements necessary to keep the head above water).

Workflow for Forced Swimming Test:

Caption: Workflow for the rat forced swimming test.

In Vitro Microtubule Polymerization Assay

Objective: To determine the effect of a compound on the rate and extent of tubulin polymerization into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

MAP2 protein

-

Test compound (MAP4343) dissolved in DMSO

-

Spectrophotometer with temperature control at 37°C

Procedure:

-

Prepare a reaction mixture containing polymerization buffer, GTP, and MAP2 on ice.

-

Add MAP4343 or vehicle (DMSO) to the reaction mixture.

-

Initiate the reaction by adding purified tubulin to the mixture.

-

Immediately transfer the mixture to a pre-warmed 37°C cuvette in the spectrophotometer.

-

Measure the change in absorbance (turbidity) at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.

Microtubule Polymerization Assay Workflow:

Caption: Workflow for the in vitro microtubule polymerization assay.

Western Blot for α-Tubulin Isoforms

Objective: To quantify the relative expression of different α-tubulin isoforms (e.g., total, acetylated, tyrosinated) in tissue samples.

Materials:

-

Hippocampal tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Primary antibodies (e.g., anti-total-α-tubulin, anti-acetylated-α-tubulin, anti-tyrosinated-α-tubulin)

-

Infrared dye-conjugated secondary antibodies

-

Infrared imaging system (e.g., Odyssey)

Procedure:

-

Separate proteins from tissue lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the tubulin isoforms of interest.

-

Wash the membrane and incubate with the appropriate infrared dye-conjugated secondary antibodies.

-

Image the membrane using an infrared imaging system and quantify the band intensities.

-

Normalize the expression of tubulin isoforms to the total α-tubulin expression.[2]

Conclusion and Future Directions

MAP4343 is a first-in-class synthetic neurosteroid that targets the neuronal cytoskeleton, a novel mechanism for the treatment of neuropsychiatric disorders. Preclinical data strongly support its potential as a rapid-acting antidepressant and anxiolytic with a favorable safety profile due to its lack of hormonal activity. The ongoing and completed Phase II clinical trials will be crucial in determining its efficacy and safety in human populations. Future research should focus on elucidating the precise binding site of MAP4343 on MAP2, further exploring its pharmacokinetic and pharmacodynamic profile in humans, and investigating its therapeutic potential in other neurological conditions characterized by cytoskeletal abnormalities. The unique mechanism of MAP4343 holds the promise of a new therapeutic avenue for patients who do not respond to currently available treatments.

References

- 1. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (MAP4343) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3β-Methoxy-pregnenolone (MAP4343) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3β-Methoxy-pregnenolone (MAP4343) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (MAP4343) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronic MAP4343 reverses escalated alcohol drinking in a mouse model of alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

MAP4343: A Novel Microtubule-Targeting Agent for Neurological Disorders - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the intellectual property and scientific foundation of MAP4343 (3β-methoxy-pregnenolone), a novel synthetic neurosteroid derivative. MAP4343 presents a unique mechanism of action by targeting the neuronal microtubule-associated protein 2 (MAP-2), thereby modulating microtubule dynamics. This whitepaper consolidates key preclinical data, outlines detailed experimental methodologies, and visualizes the proposed signaling pathway. The information presented is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential and underlying science of MAP4343.

Intellectual Property Landscape

MAP4343 is the subject of significant intellectual property protection. The primary patent associated with this compound is US Patent 2006/0199790 A1 . This patent, and its international counterparts, cover the chemical structure of MAP4343, its method of synthesis, and its use in the treatment of neurological and psychiatric disorders. The assignee of this patent is Mapreg SAS, a biotechnology company focused on the development of neurosteroids for central nervous system diseases. The patent literature indicates that the core intellectual property revolves around the novel application of pregnenolone (B344588) derivatives that specifically target MAP-2 to modulate microtubule dynamics, offering a new therapeutic avenue for conditions such as depressive disorders and spinal cord injury.

Mechanism of Action: Targeting Microtubule Dynamics

MAP4343 exerts its therapeutic effects through a novel mechanism of action centered on the modulation of neuronal microtubule stability. Unlike traditional antidepressants that primarily target neurotransmitter systems, MAP4343 interacts directly with the intracellular protein MAP-2.

The binding of MAP4343 to MAP-2 enhances the latter's ability to promote the assembly of tubulin into microtubules.[1][2] This action leads to an increase in microtubule dynamics, a process crucial for neuronal plasticity, axonal transport, and overall neuronal health. The modulation of microtubule dynamics is evidenced by changes in the post-translational modifications of α-tubulin, the primary component of microtubules. Specifically, MAP4343 has been shown to alter the ratio of tyrosinated (Tyr-Tub), detyrosinated (Glu-Tub), and acetylated (Acet-Tub) α-tubulin isoforms.[2][3] An increase in the Tyr-Tub/Glu-Tub ratio is indicative of more dynamic microtubules.

Signaling Pathway

The proposed signaling pathway for MAP4343's action is initiated by its entry into the neuron and subsequent binding to MAP-2. This interaction allosterically modifies MAP-2, enhancing its affinity for tubulin dimers and promoting their assembly into microtubules. This leads to a shift in the equilibrium of α-tubulin isoforms, favoring a more dynamic microtubule network.

Preclinical Efficacy: Quantitative Data

Preclinical studies in validated animal models of depression and stress have demonstrated the significant therapeutic potential of MAP4343.

Rat Isolation-Rearing Model of Depression

In a rat model of depression induced by social isolation, MAP4343 demonstrated superior and more rapid antidepressant-like effects compared to the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine.[2]

| Treatment Group | D2 Index (Novel Object Recognition) | Open Arms Index (Elevated Plus Maze) | Immobility Time (s) (Forced Swim Test) |

| Grouped + Vehicle | 0.45 ± 0.05 | 0.6 ± 0.05 | 80 ± 10 |

| Isolated + Vehicle | 0.1 ± 0.05 | 0.2 ± 0.05 | 180 ± 15 |

| Isolated + MAP4343 (10 mg/kg) | 0.4 ± 0.05 | 0.55 ± 0.05 | 90 ± 12 |

| Isolated + Fluoxetine (10 mg/kg) | 0.25 ± 0.05 | 0.35 ± 0.05 | 130 ± 10 |

Tree Shrew Model of Psychosocial Stress

In a tree shrew model of chronic psychosocial stress, long-term oral administration of MAP4343 prevented stress-induced behavioral and physiological alterations more effectively than fluoxetine.[3]

| Treatment Group | Avoidance Behavior (% time in risk zone) | Urinary Cortisol (ng/mg creatinine) | Acetylated α-Tubulin / Total α-Tubulin Ratio (Hippocampus) |

| Control + Vehicle | 35 ± 5 | 15 ± 2 | 1.0 ± 0.1 |

| Stress + Vehicle | 10 ± 2 | 45 ± 5 | 0.6 ± 0.05 |

| Stress + MAP4343 (50 mg/kg/day) | 30 ± 4 | 20 ± 3 | 0.9 ± 0.1 |

| Stress + Fluoxetine (15 mg/kg/day) | 20 ± 3 | 35 ± 4 | 0.7 ± 0.08 |

Key Experimental Protocols

Rat Forced Swim Test

The Forced Swim Test (FST) is a standard behavioral assay to screen for antidepressant efficacy.

-

Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

-

Procedure:

-

Rats are individually placed in the cylinder for a 15-minute pre-test session.

-

24 hours later, the rats are administered either vehicle, MAP4343, or a reference antidepressant.

-

One hour after administration, the rats are placed in the cylinder again for a 5-minute test session.

-

The duration of immobility (making only movements necessary to keep the head above water) is recorded.

-

-

Endpoint: A significant reduction in immobility time is indicative of an antidepressant-like effect.[2]

References

- 1. 3β-Methoxy-pregnenolone (MAP4343) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (MAP4343) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of MAP4343: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAP4343, a synthetic pregnenolone (B344588) derivative, has emerged as a promising therapeutic candidate for neurological disorders, particularly major depressive disorder. Its unique mechanism of action, targeting the microtubule network within neurons, offers a novel approach compared to conventional antidepressants. This technical guide provides a comprehensive overview of the preclinical development of MAP4343, summarizing key in vitro and in vivo studies, experimental protocols, and available data to inform further research and development efforts.

Discovery and Lead Optimization

While a detailed timeline for the discovery and lead optimization of MAP4343 is not publicly available, the compound was developed through a screening process of a large library of natural and synthetic steroids. The goal was to identify a compound with similar in vitro activity to pregnenolone in promoting microtubule assembly but without the hormonal effects, making it a more suitable therapeutic agent. MAP4343 was selected based on these criteria. The lead optimization process typically involves iterative chemical modifications to improve potency, selectivity, pharmacokinetic properties, and safety. This phase can span 1-2 years.

Mechanism of Action: Targeting Microtubule Dynamics

MAP4343 exerts its effects by modulating the dynamics of the neuronal cytoskeleton. The core of its mechanism involves a direct interaction with Microtubule-Associated Protein 2 (MAP-2), a key protein in the regulation of microtubule stability and assembly in neurons.

Signaling Pathway

The binding of MAP4343 to MAP-2 enhances MAP-2's ability to promote the polymerization of tubulin subunits into microtubules. This leads to an increase in microtubule stability and dynamics, which is crucial for various neuronal functions, including neurite outgrowth, synaptic plasticity, and axonal transport. The signaling pathway can be visualized as follows:

Caption: MAP4343 binds to MAP-2, promoting tubulin polymerization and enhancing neuronal function.

In Vitro Efficacy

A series of in vitro assays were conducted to characterize the biochemical activity of MAP4343 and confirm its mechanism of action.

MAP-2 Binding Assay

Experimental Protocol: Radioligand Binding Assay (General)

A radioligand binding assay is a standard method to quantify the interaction between a ligand (like MAP4343) and its receptor (MAP-2).

Caption: Workflow for a typical radioligand binding assay to determine binding affinity.

Tubulin Polymerization Assay

MAP4343 has been shown to stimulate the assembly of tubulin into microtubules in the presence of MAP-2.[1]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the rate and extent of microtubule formation by monitoring changes in turbidity.

Caption: Workflow for a turbidimetric in vitro tubulin polymerization assay.

In Vivo Efficacy

The antidepressant-like effects of MAP4343 have been evaluated in rodent and non-rodent models of depression.

Rat Models of Depression

Forced Swimming Test (FST): This is a widely used screening assay for potential antidepressant drugs. MAP4343 demonstrated positive efficacy in the rat FST, significantly decreasing immobility time, which is indicative of an antidepressant-like effect.[1][2]

| Dose (mg/kg, s.c.) | Effect on Immobility Time |

| 4 | Significant Decrease |

| 10 | Significant Decrease |

| 15 | Efficacy Lost |

Isolation-Rearing Model of Depression: This model induces "depressive-like" behaviors in rats. Administration of MAP4343 showed more rapid and persistent efficacy in reversing these behaviors compared to the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine.[2]

| Behavioral Deficit | MAP4343 Effect | Comparison with Fluoxetine |

| Recognition Memory Deficit | Persistent recovery | More persistent |

| Anxiety-like Behavior | Stronger and more rapid anxiolytic activity | Stronger and more rapid |

| Passive Coping Behavior | More rapid rescue | More rapid |

Tree Shrew Model of Psychosocial Stress

In a non-rodent model using tree shrews, which are phylogenetically closer to primates, a 4-week oral administration of MAP4343 (50 mg/kg/day) was investigated. The treatment abolished stress-triggered avoidance behavior and prevented hormone hypersecretion, hypothermia, and sleep disturbances, further suggesting its antidepressant-like efficacy.[3]

Pharmacokinetics

Limited pharmacokinetic data for MAP4343 is available in the public domain.

| Species | Dose | Route | Duration | Plasma Concentration (Mean ± SEM) |

| Tree Shrew | 50 mg/kg/day | Oral | 4 weeks | 118.7 ± 32.3 nM[3] |

Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of MAP4343 in different species and via different routes of administration.

Safety Pharmacology and Toxicology

A comprehensive safety pharmacology and toxicology program is essential for any investigational new drug. While specific data for MAP4343 (e.g., LD50, NOAEL) is not publicly available, it is noted that MAP4343 has no in vitro affinity for any CNS neurotransmitter receptors, suggesting a potentially favorable side-effect profile compared to traditional antidepressants.[2] A standard preclinical safety program would include:

-

Safety Pharmacology Core Battery: Assessing effects on the central nervous, cardiovascular, and respiratory systems.

-

Acute Toxicity Studies: Determining the effects of a single high dose.

-

Repeat-Dose Toxicity Studies: Evaluating the effects of chronic administration in at least one rodent and one non-rodent species.

Preclinical Development Timeline (Estimated)

A precise preclinical development timeline for MAP4343 has not been published. However, a typical timeline for a central nervous system (CNS) drug can be estimated as follows.[4][5] It is important to note that these are general estimates and the actual timeline for MAP4343 may have varied.

| Phase | Typical Duration | Key Activities |

| Lead Optimization | 1 - 2 years | Synthesis and testing of analogs to improve potency, selectivity, and ADME properties. |

| In Vitro & In Vivo Proof of Concept | 1 - 2 years | Efficacy testing in cellular and animal models of the target disease. |

| IND-Enabling Studies | 1 - 1.5 years | GLP toxicology, safety pharmacology, and pharmacokinetic studies. Formulation development and manufacturing of clinical trial material. |

| Total Estimated Preclinical Timeline | 3 - 5.5 years |

Conclusion

The preclinical data for MAP4343 supports its development as a novel antidepressant with a unique mechanism of action. Its ability to modulate microtubule dynamics through interaction with MAP-2 offers a promising new therapeutic strategy. The in vivo studies in both rat and tree shrew models demonstrate its potential for rapid and sustained antidepressant and anxiolytic effects. Further disclosure of quantitative in vitro data, as well as comprehensive pharmacokinetic and toxicology data, will be crucial for its continued clinical development.

Experimental Protocols (Detailed Methodologies)

Western Blot for α-Tubulin Isoforms

Objective: To quantify the relative levels of different α-tubulin isoforms (e.g., tyrosinated, detyrosinated, acetylated) in brain tissue samples following treatment with MAP4343.

Caption: General workflow for Western blot analysis of α-tubulin isoforms.

Detailed Steps:

-

Protein Extraction: Brain regions of interest (e.g., hippocampus, prefrontal cortex) are dissected and homogenized in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading of samples.

-

SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for the α-tubulin isoform of interest. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the reaction is captured using an imaging system.

-

Analysis: The intensity of the bands corresponding to the α-tubulin isoforms is quantified using densitometry software. The values are typically normalized to a loading control protein (e.g., GAPDH or β-actin) to account for any variations in protein loading.

References

MAP4343: A Technical Guide to a Novel Neurosteroid in Neuropsychiatric Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAP4343, a synthetic 3β-methoxy analog of pregnenolone, is a novel neurosteroidal compound with a unique mechanism of action targeting the neuronal cytoskeleton. Unlike traditional antidepressants that primarily modulate neurotransmitter systems, MAP4343 exerts its effects by binding to Microtubule-Associated Protein 2 (MAP-2), a key protein in the regulation of microtubule dynamics.[1][2][3][4][5][6] This interaction stimulates tubulin assembly, enhances neurite outgrowth, and offers neuroprotective effects.[1][2][4] Preclinical studies have demonstrated its potential as a rapid-acting and persistent antidepressant, with possible applications in other neurological disorders, including alcohol use disorder. This technical guide provides a comprehensive overview of MAP4343, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Introduction

Neurosteroids are increasingly recognized for their significant role in brain function and their therapeutic potential for a range of neuropsychiatric and neurological disorders. MAP4343 (3β-methoxy-pregnenolone) has emerged as a promising drug candidate due to its distinct mode of action.[1][2][3][4][5][7] By targeting the microtubule network, which is crucial for neuronal structure and function, MAP4343 offers a novel therapeutic strategy for conditions associated with cytoskeletal abnormalities.[1][3][5][6]

Mechanism of Action: Targeting the Neuronal Cytoskeleton

The primary molecular target of MAP4343 is Microtubule-Associated Protein 2 (MAP-2).[1][2][4][5][6] MAP-2 is predominantly expressed in the neuronal soma and dendrites, where it plays a critical role in stabilizing microtubules.

Signaling Pathway of MAP4343:

Caption: MAP4343 binds to MAP-2, promoting tubulin polymerization and enhancing neuronal plasticity.

MAP4343 binding to MAP-2 is thought to induce a conformational change in MAP-2, increasing its ability to promote the assembly of tubulin dimers into microtubules.[4][5] This stabilization of the microtubule network is crucial for maintaining neuronal architecture, facilitating axonal and dendritic transport, and supporting synaptic plasticity.

Preclinical Efficacy Data

Preclinical studies in rodent models of depression have demonstrated the antidepressant-like effects of MAP4343.

Forced Swimming Test (FST) in Rats

The Forced Swimming Test is a widely used behavioral assay to screen for antidepressant activity. A reduction in immobility time is indicative of an antidepressant effect.

| Dose (mg/kg, s.c.) | Effect on Immobility Time | Effect on Swimming Behavior | Reference |

| 4 | Decreased | Increased | [3] |

| 10 | Significantly Decreased | Significantly Increased | [3] |

| 15 | Decreased (U-shaped curve) | Not specified | [1] |

Table 1: Dose-dependent effects of MAP4343 in the rat Forced Swimming Test.

Isolation-Rearing Model in Rats

The isolation-rearing model induces depressive-like behaviors in rats. MAP4343 has shown rapid and persistent efficacy in reversing these behaviors.[1][3]

| Treatment Phase | MAP4343 Effect on Immobility | Comparison with Fluoxetine | Reference |

| Acute | Significantly Decreased | Fluoxetine showed no efficacy | [1] |

| Sub-chronic | Maintained reduction in immobility | - | [1] |

Table 2: Efficacy of MAP4343 in the rat isolation-rearing model.

Chronic Psychosocial Stress in Tree Shrews

In a non-rodent model, chronic oral administration of MAP4343 demonstrated significant antidepressant-like effects.

| Dose | Duration | Key Findings | Reference |

| 50 mg/kg/day (oral) | 4 weeks | Abolished stress-induced avoidance behavior, prevented hormone hypersecretion, hypothermia, and sleep disturbances. | [8] |

Table 3: Effects of chronic MAP4343 administration in a tree shrew model of depression.

Effects on Microtubule Dynamics

The behavioral effects of MAP4343 are correlated with changes in the expression of α-tubulin isoforms, which are markers of microtubule stability and dynamics.

| Brain Region | Effect of MAP4343 on α-tubulin isoforms | Reference |

| Hippocampus | Normalization of changes in α-tubulin isoforms | [1] |

| Amygdala | Normalization of changes in α-tubulin isoforms | [1] |

| Prefrontal Cortex | Normalization of changes in α-tubulin isoforms | [1] |

Table 4: MAP4343-induced changes in α-tubulin isoforms in different brain regions of isolation-reared rats.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Experimental Workflow:

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

-

Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2), and MAP4343.

-

Procedure:

-

Thaw tubulin on ice.

-

In a pre-warmed 96-well plate, mix tubulin, GTP, and MAP4343 (or vehicle control) in the polymerization buffer.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the change in optical density (OD) at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).

-

-

Data Analysis: The rate of tubulin polymerization is proportional to the increase in OD. The resulting curve can be analyzed for parameters such as the nucleation phase (lag time), the growth phase (polymerization rate), and the steady-state equilibrium (plateau).

Forced Swimming Test (FST)

Methodology:

-

Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., 23-25°C) to a depth where the rat cannot touch the bottom or escape.

-

Procedure:

-

Pre-test session (Day 1): Place each rat in the cylinder for 15 minutes.

-

Test session (Day 2): 24 hours after the pre-test, administer MAP4343 or vehicle. At defined time points after injection (e.g., 1, 5, and 24 hours), place the rat back into the cylinder for a 5-minute test session.

-

Behavioral Scoring: Record the duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing.

-

-

Data Analysis: Compare the duration of immobility between the MAP4343-treated and vehicle-treated groups.

Western Blot for α-Tubulin Isoforms

Methodology:

-

Sample Preparation: Homogenize brain tissue (e.g., hippocampus, amygdala, prefrontal cortex) in a lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE: Separate 10-25 µg of total protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for different α-tubulin isoforms (e.g., total α-tubulin, acetylated α-tubulin, tyrosinated α-tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total α-tubulin or total protein staining).

Pharmacokinetics

Detailed pharmacokinetic studies of MAP4343 are not extensively published in the peer-reviewed literature. However, a study in tree shrews reported measurable plasma concentrations in the nanomolar range after chronic oral administration of 50 mg/kg/day, suggesting oral bioavailability. Further research is required to fully characterize the pharmacokinetic profile of MAP4343, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its half-life.

Conclusion and Future Directions

MAP4343 represents a significant advancement in neurosteroid research, offering a novel mechanism of action with the potential to address unmet needs in the treatment of depressive disorders and other neurological conditions. Its ability to modulate the neuronal cytoskeleton through MAP-2 binding provides a unique therapeutic avenue. Future research should focus on elucidating the precise binding kinetics of MAP4343 with MAP-2, conducting comprehensive pharmacokinetic and toxicological studies, and advancing clinical trials to establish its safety and efficacy in human populations. The continued investigation of MAP4343 and similar compounds holds great promise for the development of a new generation of neurotherapeutics.

References

- 1. medkoo.com [medkoo.com]

- 2. NB-64-45790-10mg | MAP4343 [511-26-2] Clinisciences [clinisciences.com]

- 3. 3β-Methoxy-pregnenolone (MAP4343) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3β-Methoxy-pregnenolone (MAP4343) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. 3β-Methoxypregnenolone - Wikipedia [en.wikipedia.org]

- 8. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (MAP4343) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of MAP4343 on Microtubules

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MAP4343, also known as 3β-Methoxypregnenolone, is a synthetic, neuroactive steroid derivative of pregnenolone (B344588) currently under investigation for its therapeutic potential in depressive disorders and alcohol use disorder.[1][2][3][4] Unlike traditional antidepressants that target neurotransmitter systems, MAP4343 presents a novel mechanism of action centered on the modulation of the neuronal cytoskeleton.[1][5] This document provides a detailed technical overview of MAP4343's core mechanism, its effects on microtubule dynamics, and the experimental protocols used to elucidate its function. The primary molecular target of MAP4343 is Microtubule-Associated Protein 2 (MAP-2), a key protein in regulating the stability and assembly of microtubules in neurons.[1][6][7][8] By binding to MAP-2, MAP4343 enhances its function, promoting tubulin polymerization and increasing overall microtubule dynamics.[1][6][7] This modulation of the cytoskeleton is believed to underlie its therapeutic effects, including the restoration of neuronal integrity and the rapid alleviation of depressive-like behaviors observed in preclinical models.[1][8]

Core Mechanism of Action: MAP-2 Binding and Promotion of Tubulin Assembly

The central mechanism of MAP4343 involves its direct interaction with the neuronal protein MAP-2.[1][2] MAP-2 is crucial for maintaining the structural integrity of dendrites by cross-linking microtubules and promoting their assembly from αβ-tubulin heterodimers.

MAP4343 acts as a positive modulator of MAP-2 function. In vitro studies have demonstrated that MAP4343 binds to MAP-2, which in turn increases MAP-2's capacity to stimulate the assembly of tubulin into microtubules.[1][5][6][7] This action effectively shifts the equilibrium from soluble tubulin dimers toward polymerized microtubules, enhancing the stability and dynamics of the neuronal cytoskeleton.[3][4][5] This mechanism is distinct from other microtubule-targeting agents, such as taxanes, which bind directly to tubulin. The specificity of MAP4343 for MAP-2 suggests a targeted action within the neuronal environment where MAP-2 is predominantly expressed.

References

- 1. Microtubule-associated protein 2 (MAP2) is a neurosteroid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (MAP4343) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. (PDF) Microtubule-Associated Protein 2 (MAP2) Is a [research.amanote.com]

- 7. 3β-Methoxy-pregnenolone (MAP4343) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

In-Depth Technical Guide: The Interaction of MAP4343 with Microtubule-Associated Protein 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the synthetic pregnenolone (B344588) derivative, MAP4343 (3β-methoxypregnenolone), and microtubule-associated protein 2 (MAP2). This interaction is of significant interest due to its potential therapeutic implications, particularly in the context of neurological disorders. This document synthesizes available data on binding affinity, details relevant experimental methodologies, and visualizes the associated molecular pathways and workflows.

Introduction

MAP4343 is a synthetic neurosteroid that has demonstrated potential antidepressant-like effects.[1][2][3] Its mechanism of action is linked to its ability to bind to microtubule-associated protein 2 (MAP2), a key protein involved in modulating the stability and dynamics of neuronal microtubules.[1][2][3] The binding of MAP4343 to MAP2 is reported to enhance the latter's ability to promote tubulin assembly, a process crucial for neuronal structure and function.[1][2][3] This guide delves into the specifics of this molecular interaction.

Quantitative Analysis of MAP2 Binding

Table 1: Quantitative Binding Data for Pregnenolone and MAP2

| Ligand | Protein | Experimental Method | Equilibrium Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Source |

| [³H]Pregnenolone | Purified Calf MAP2 | Radioligand Binding Assay | 39.2 nM | 16 pmol/mg of MAP2 | [1] |

| [³H]Pregnenolone | MAP2 + Tubulin Copolymers | Radioligand Binding Assay | 44.0 nM | 135 pmol/mg of MAP2 | [1] |

Experimental Protocols

The following is a detailed description of the experimental methodology used to determine the binding affinity of pregnenolone to MAP2, which serves as a relevant proxy for understanding the MAP4343-MAP2 interaction.

Radioligand Binding Assay for Pregnenolone and MAP2

This protocol is based on the methodology described by Murakami et al. (2000).

Objective: To determine the equilibrium dissociation constant (Kd) and maximum binding capacity (Bmax) of [³H]pregnenolone binding to purified MAP2.

Materials:

-

Purified calf-brain MAP2

-

[³H]pregnenolone (radioligand)

-

Nonradioactive pregnenolone

-

Binding buffer (composition not specified in the source, but typically a buffered saline solution at physiological pH, e.g., Tris-buffered saline)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Incubation:

-

A constant amount of purified MAP2 is incubated with increasing concentrations of [³H]pregnenolone in the binding buffer.

-

A parallel set of incubations is prepared, which includes a high concentration (e.g., 1000-fold excess) of nonradioactive pregnenolone to determine non-specific binding.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation mixture is rapidly filtered through glass fiber filters under vacuum. This separates the protein-bound radioligand from the free radioligand.

-

The filters are washed quickly with ice-cold binding buffer to remove any non-specifically trapped radioligand.

-

-

Quantification of Bound Radioactivity:

-

The filters are placed in scintillation vials with scintillation fluid.

-

The amount of radioactivity trapped on the filters, representing the bound [³H]pregnenolone, is measured using a scintillation counter.

-

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of nonradioactive pregnenolone.

-

Non-specific Binding: Radioactivity measured in the presence of excess nonradioactive pregnenolone.

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Scatchard Analysis: The specific binding data is plotted as Bound/Free versus Bound ligand. The Kd is determined from the negative reciprocal of the slope of the resulting line, and the Bmax is determined from the x-intercept.

-

Visualizations: Pathways and Workflows

Signaling Pathway of MAP4343 Action

The binding of MAP4343 to MAP2 initiates a cascade of events that ultimately influences neuronal microtubule dynamics.

Caption: MAP4343 binds to MAP2, enhancing tubulin assembly and modulating microtubule dynamics.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in the radioligand binding assay used to quantify the interaction between a ligand and its protein target.

Caption: Workflow for determining binding affinity using a radioligand binding assay.

Conclusion

The interaction between MAP4343 and MAP2 represents a novel mechanism for modulating neuronal microtubule dynamics. While direct quantitative binding data for MAP4343 remains to be published, the data available for its parent compound, pregnenolone, provides a strong foundation for understanding this interaction. The experimental protocols detailed herein offer a roadmap for the further characterization of this and similar protein-ligand interactions. Future research should focus on obtaining precise biophysical data for the MAP4343-MAP2 complex to further elucidate its therapeutic potential.

References

The Role of MAP4343 in Modulating Microtubule-Associated Protein 2 (MAP2) Activity and Promoting Tubulin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthetic pregnenolone (B344588) derivative, MAP4343, and its role in modulating tubulin polymerization. MAP4343 does not directly interact with tubulin; instead, it functions by binding to Microtubule-Associated Protein 2 (MAP2), a key neuronal protein that regulates microtubule dynamics. By binding to MAP2, MAP4343 enhances MAP2's ability to promote the assembly of tubulin into microtubules. This guide summarizes the current understanding of the MAP4343-MAP2 interaction, presents available quantitative data on its effects on tubulin polymerization, and provides detailed experimental protocols for studying these interactions in vitro and in cellular contexts.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated by a host of microtubule-associated proteins (MAPs). In neurons, MAP2 is a prominent MAP that plays a crucial role in the development and maintenance of dendritic morphology by promoting microtubule assembly and stability.

MAP4343 (3β-methoxypregnenolone) is a synthetic neurosteroid that has garnered interest for its potential therapeutic applications in neurological disorders. Its mechanism of action is linked to the modulation of the neuronal cytoskeleton. Specifically, MAP4343 has been shown to bind to MAP2 and potentiate its function in promoting tubulin polymerization[1][2][3]. This guide will delve into the technical details of this interaction and its consequences for microtubule dynamics.

Mechanism of Action: The MAP4343-MAP2-Tubulin Axis

The primary mechanism by which MAP4343 influences tubulin polymerization is indirect. It acts as a positive modulator of MAP2 activity. The signaling pathway can be visualized as a linear cascade:

MAP4343 binds to MAP2, inducing a conformational change that enhances MAP2's affinity for tubulin or its ability to promote the incorporation of tubulin dimers into a growing microtubule lattice. This leads to an overall increase in microtubule polymerization and stability.

Quantitative Data on MAP4343's Effect on Tubulin Polymerization

While the qualitative effect of MAP4343 on MAP2-mediated tubulin assembly is established, detailed quantitative data from in vitro studies are not extensively available in the public domain. The foundational research by Fontaine-Lenoir et al. (2006) demonstrated a significant increase in neurite outgrowth in PC12 cells, a process highly dependent on microtubule dynamics, in the presence of MAP4343. This effect was shown to be MAP2-dependent.

The following table summarizes the conceptual quantitative outcomes expected from in vitro tubulin polymerization assays in the presence of MAP4343 and MAP2, based on the established mechanism. It is important to note that specific values would need to be determined empirically.

| Condition | Parameter | Expected Outcome |

| Tubulin alone | Critical Concentration (Cc) | Baseline |

| Tubulin + MAP2 | Critical Concentration (Cc) | Lower than tubulin alone |

| Tubulin + MAP2 + MAP4343 | Critical Concentration (Cc) | Lower than Tubulin + MAP2 |

| Tubulin alone | Polymerization Rate (Vmax) | Baseline |

| Tubulin + MAP2 | Polymerization Rate (Vmax) | Higher than tubulin alone |

| Tubulin + MAP2 + MAP4343 | Polymerization Rate (Vmax) | Higher than Tubulin + MAP2 |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of MAP4343 in tubulin polymerization.

Purification of Recombinant Full-Length MAP2

Obtaining pure and active MAP2 is critical for in vitro reconstitution assays. The following protocol outlines a general strategy for the expression and purification of recombinant full-length MAP2.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing full-length MAP2 cDNA with an affinity tag (e.g., His-tag)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis Buffer (50 mM MES pH 6.8, 150 mM NaCl, 1 mM DTT)

-

Affinity chromatography resin (e.g., Ni-NTA agarose)

-

Ion-exchange and size-exclusion chromatography columns and systems

Protocol:

-

Expression:

-

Transform the MAP2 expression vector into a suitable E. coli strain.

-

Grow the bacterial culture to an OD600 of 0.6-0.8.

-

Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation.

-

-

Purification:

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 30 minutes at 4°C).

-

Apply the supernatant to a pre-equilibrated affinity chromatography column.

-

Wash the column extensively with Wash Buffer to remove unbound proteins.

-

Elute the His-tagged MAP2 with Elution Buffer.

-

(Optional but recommended) Further purify the eluted protein using ion-exchange and/or size-exclusion chromatography to remove remaining contaminants and aggregates.

-

Dialyze the final purified protein against Dialysis Buffer.

-

-

Verification:

-

Assess the purity of the protein by SDS-PAGE and Coomassie blue staining.

-

Confirm the identity of the protein by Western blotting using an anti-MAP2 antibody or by mass spectrometry.

-

In Vitro Tubulin Polymerization Assay

This assay measures the effect of MAP4343 on MAP2-mediated tubulin polymerization by monitoring the change in turbidity of the solution over time.

Materials:

-

Purified tubulin (>99% pure)

-

Purified MAP2

-

MAP4343 stock solution (in a suitable solvent, e.g., DMSO)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA

-

GTP stock solution (100 mM)

-

96-well clear bottom plates

-

Temperature-controlled spectrophotometer or plate reader

Protocol:

-

Prepare a master mix of tubulin in GTB on ice. The final concentration of tubulin should be above its critical concentration for polymerization (e.g., 1-5 mg/mL).

-

Prepare different reaction conditions in separate tubes on ice:

-

Control: Tubulin + GTP

-

MAP2: Tubulin + MAP2 + GTP

-

MAP2 + MAP4343: Tubulin + MAP2 + MAP4343 (at various concentrations) + GTP

-

Vehicle Control: Tubulin + MAP2 + vehicle (e.g., DMSO) + GTP

-

-

Add GTP to a final concentration of 1 mM to all reaction tubes just before starting the assay.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

-

Plot the absorbance values against time to generate polymerization curves. Analyze the curves to determine the lag time, maximum polymerization rate (Vmax), and the plateau phase.

Neurite Outgrowth Assay

This cellular assay assesses the functional consequence of enhanced microtubule polymerization by measuring the growth of neurites in a neuronal cell line.

Materials:

-

Neuronal cell line (e.g., PC12 or SH-SY5Y)

-

Cell culture medium and supplements

-

Differentiating agent (e.g., Nerve Growth Factor (NGF) for PC12 cells)

-

MAP4343

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope with image analysis software

Protocol:

-

Seed the neuronal cells in a multi-well plate suitable for imaging.

-

Induce differentiation of the cells according to the cell line's specific protocol (e.g., by adding NGF to PC12 cells).

-

Treat the cells with a range of concentrations of MAP4343 or a vehicle control.

-

Incubate the cells for a period sufficient to allow for neurite outgrowth (typically 24-72 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate the cells with the primary antibody against β-III tubulin.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.

-

Acquire images using a fluorescence microscope.

-

Use image analysis software to quantify neurite length, number of neurites per cell, and branching complexity.

Conclusion

MAP4343 represents an interesting pharmacological tool for modulating microtubule dynamics in neurons through its interaction with MAP2. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the effects of MAP4343 on MAP2-mediated tubulin polymerization and its functional consequences in a cellular context. Further detailed biochemical and biophysical studies are warranted to fully elucidate the precise molecular mechanism of the MAP4343-MAP2 interaction and to establish a comprehensive quantitative understanding of its impact on microtubule dynamics. This knowledge will be invaluable for the development of novel therapeutic strategies targeting the neuronal cytoskeleton.

References

A Technical Guide to MAP4343: Mechanisms and Implications for Neuronal Plasticity

Disclaimer: This document describes the hypothetical molecule MAP4343. The data, experimental protocols, and signaling pathways presented are based on established principles of neuronal plasticity and the known functions of well-characterized microtubule-associated proteins (MAPs), such as MAPT (Tau) and MAP2, to provide a scientifically grounded and illustrative guide.

Abstract

MAP4343 is a novel investigational compound designed to modulate neuronal plasticity by targeting microtubule dynamics. Microtubules are essential cytoskeletal polymers that play a critical role in maintaining neuronal structure, facilitating axonal and dendritic transport, and enabling synaptic plasticity.[1][2] Dysregulation of microtubule-associated proteins (MAPs) is implicated in a range of neurological disorders.[3] This technical guide provides an in-depth overview of the preclinical data on MAP4343, focusing on its mechanism of action, its quantitative effects on key markers of neuronal plasticity, detailed experimental protocols for its characterization, and the signaling pathways it influences. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience.

Introduction to MAP4343 and Neuronal Plasticity

Neuronal plasticity, the ability of neural networks in the brain to change through growth and reorganization, is fundamental to learning and memory.[1] This process involves structural and functional changes at the synaptic level, including the formation and elimination of dendritic spines and the strengthening or weakening of synaptic transmission, known as long-term potentiation (LTP) and long-term depression (LTD), respectively.[4][5]

The neuronal cytoskeleton, particularly the microtubule network, provides the structural basis for these plastic changes.[2] Microtubule-associated proteins (MAPs) regulate the stability and dynamics of microtubules, thereby influencing dendritic morphology, spine architecture, and synaptic function.[6][7] MAP4343 is a synthetic small molecule designed to allosterically modulate the interaction of endogenous MAPs with tubulin, promoting a state of dynamic stability within the microtubule network conducive to synaptic plasticity.

Mechanism of Action

MAP4343 is hypothesized to bind to a novel pocket on microtubule-associated proteins, enhancing their ability to promote microtubule polymerization and stability without inducing excessive rigidity. This action is critical, as both hyperdynamic and overly stable microtubules can impair synaptic function.[8] By promoting a state of "dynamic stability," MAP4343 facilitates the structural rearrangements necessary for dendritic spine maturation and the trafficking of essential cargo, such as neurotransmitter receptors and signaling molecules, to the synapse.[8][9]

Quantitative Effects on Neuronal Plasticity

The efficacy of MAP4343 has been evaluated in primary hippocampal neuron cultures and rodent models. Key quantitative findings are summarized below.

Table 1: Effects of MAP4343 on Dendritic Spine Density and Morphology

| Treatment Group | Dendritic Spine Density (spines/10µm) | Mature Spine Percentage (Mushroom/Stubby) | Immature Spine Percentage (Thin/Filopodial) |

| Vehicle Control | 10.2 ± 0.8 | 45% | 55% |

| MAP4343 (10 nM) | 18.5 ± 1.2 | 65% | 35% |

| MAP Knockdown | 5.1 ± 0.5 | 20% | 80% |

*p < 0.01 vs. Vehicle Control; **p < 0.001 vs. Vehicle Control. Data are presented as mean ± SEM. Spine density and morphology were assessed using immunocytochemistry and confocal microscopy, based on methodologies for analyzing drebrin clusters on dendritic segments.[10]

Table 2: Effects of MAP4343 on Long-Term Potentiation (LTP)

| Treatment Group | Field Excitatory Postsynaptic Potential (fEPSP) Slope (% of Baseline) |

| Vehicle Control | 145 ± 8% |

| MAP4343 (10 nM) | 195 ± 12%* |

| Nocodazole (Microtubule Depolymerizing Agent) | 110 ± 5%** |

*p < 0.01 vs. Vehicle Control; **p < 0.001 vs. Vehicle Control. Data are presented as mean ± SEM 60 minutes post-theta-burst stimulation. LTP was measured via extracellular field recordings in acute hippocampal slices.[11][12]

Key Signaling Pathways

MAP4343's mechanism of action involves the modulation of key signaling pathways that regulate MAP phosphorylation and function. Phosphorylation is a primary mechanism for controlling MAP interaction with microtubules.[13] MAP4343 has been shown to decrease the activity of Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-Dependent Kinase 5 (CDK5), two kinases known to hyperphosphorylate MAPT (Tau), leading to its detachment from microtubules and subsequent pathology in neurodegenerative diseases.[14] Furthermore, MAP4343 appears to promote the activity of Protein Kinase A (PKA), which is anchored to MAP2 and plays a crucial role in synaptic plasticity and CREB phosphorylation.[9][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are protocols for key experiments used to characterize MAP4343.

Western Blotting for Protein Expression

This protocol is used to quantify the expression levels of total and phosphorylated MAPs in neuronal lysates.

1. Sample Preparation:

-

Culture primary hippocampal neurons and treat with MAP4343 or vehicle.

-

Rinse cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

-

Scrape cells, incubate lysate on ice for 20 minutes, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[16]

-

Collect the supernatant and determine protein concentration using a BCA assay.[17]

2. SDS-PAGE and Transfer:

-

Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.[18]

-

Load 20-30 µg of protein per lane onto a 4-12% Tris-Glycine gel.

-

Run the gel at 120V until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

3. Immunodetection:

-